molecular formula C12H17N3O3 B2735467 N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide CAS No. 941998-54-5

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2735467
CAS RN: 941998-54-5
M. Wt: 251.286
InChI Key: JBAHGQLMOYMNIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, such as “N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide”, has been a subject of interest for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of “N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide” is based on the isoxazole ring, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles, including “N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide”, are known for their synthetic availability and special chemical properties . They are involved in a variety of chemical reactions, including 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and condensation of hydroxylamine with β-diketones .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Isoxazole derivatives, including those similar to N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, have been synthesized and studied for their chemical properties and potential applications. For example, the synthesis of isoxazole-5-carboxylates via cyclization of oxime dianions with diethyl oxalate demonstrates the versatility of isoxazole compounds in organic synthesis (Dang, Albrecht, & Langer, 2006). Similarly, the study on facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides showcases the electrophilic nature and potential reactivity of compounds structurally related to N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).

Future Directions

The future directions of research on “N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide” and other isoxazoles could involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored and could be a promising area for future research .

properties

IUPAC Name

N-cycloheptyl-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-11(12(17)14-10-7-8-18-15-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHGQLMOYMNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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